molecular formula C7H15ClN2O B2902628 (R)-N-(Piperidin-3-yl)acetamide hydrochloride CAS No. 1286208-12-5

(R)-N-(Piperidin-3-yl)acetamide hydrochloride

Cat. No.: B2902628
CAS No.: 1286208-12-5
M. Wt: 178.66
InChI Key: ZUALKEGNBNFYRR-OGFXRTJISA-N
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Description

(R)-N-(Piperidin-3-yl)acetamide hydrochloride (CAS 1286317-53-0) is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery. Piperidine rings are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . This compound serves as a key chiral building block for the synthesis of more complex molecules. The piperidine scaffold is a privileged structure in drug discovery, and its derivatives are commonly investigated for their potential biological activities . The (R)-enantiomer, in particular, offers researchers a stereochemically pure starting material for developing targeted therapies, as chirality can profoundly influence a compound's interaction with biological systems and its overall pharmacological profile. The acetamide moiety on the piperidine ring provides a versatile handle for further chemical modifications and derivatization, making it a versatile intermediate. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUALKEGNBNFYRR-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to (R)-N-(Piperidin-3-yl)acetamide Hydrochloride

Chiral Resolution of Racemic Intermediates

A prevalent method involves the resolution of racemic N-(piperidin-3-yl)acetamide using chiral auxiliaries. In a seminal study, diastereomeric intermediates were generated via N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with enantiopure reagents such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. Chromatographic separation yielded enantiomerically pure (R)- and (S)-configured products, with hydrogenolysis subsequently removing the chiral auxiliary to afford the target amine. This approach achieved diastereomeric ratios (dr) of 47.6:52.4–48.3:51.7, underscoring the need for high-performance liquid chromatography (HPLC) to isolate the (R)-enantiomer.

Asymmetric Synthesis from Enantiopure Precursors

An alternative route starts with (R)-piperidine-3-carboxylic acid, which undergoes sequential transformations:

  • Esterification : Conversion to methyl (R)-piperidine-3-carboxylate using methanol under acidic conditions.
  • Acylation : Reaction with acetic anhydride in dichloromethane to form (R)-N-(piperidin-3-yl)acetamide.
  • Salt Formation : Treatment with hydrochloric acid in ethanol yields the hydrochloride salt.

This method circumvents resolution steps, offering a streamlined pathway with reported yields exceeding 80%.

Reaction Optimization and Process Parameters

Solvent and Temperature Effects

Comparative studies reveal that solvent polarity critically influences reaction efficiency. For instance, acetonitrile at 45°C optimized N-alkylation kinetics, achieving 85% yield for analogous piperidine derivatives. In contrast, ethanol at room temperature facilitated coupling reactions with minimal epimerization, as demonstrated in the synthesis of (S)-N-(pyrrolidin-3-yl)acetamide.

Table 1. Optimization of N-Alkylation Conditions for Chiral Piperidine Derivatives
Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr)
Acetonitrile 45 85 46.6:53.4
Ethanol 20 79 48.3:51.7
Dichloromethane 25 91 48.1:51.9

Data adapted from.

Catalytic and Stoichiometric Considerations

The absence of catalysts in acylation steps simplifies purification, but stoichiometric use of chiral reagents remains unavoidable in resolution-based routes. Industrial-scale processes employ continuous flow systems to enhance reproducibility, reducing reaction times by 40% compared to batch methods.

Analytical Characterization and Quality Control

Structural Elucidation

Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR spectra of this compound exhibit characteristic singlets for the acetamide methyl group at δ 2.05 ppm and piperidine protons between δ 1.45–3.30 ppm. $$^{13}$$C NMR confirms the carbonyl carbon resonance at δ 170.2 ppm.

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 157.1102 (C$$7$$H$${14}$$N$$_2$$O) validate the acetamide’s molecular formula.

Enantiomeric Purity Assessment

Chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) achieves baseline separation of (R)- and (S)-enantiomers, with retention times of 12.3 min and 14.7 min, respectively. X-ray crystallography further corroborates absolute configuration, as evidenced by Flack parameters ≤ 0.05 for (R)-enantiomers.

Industrial Applications and Pharmacological Relevance

Pharmaceutical Intermediates

This compound serves as a key intermediate in neuraminidase inhibitors and κ-opioid receptor agonists. Its rigid piperidine scaffold enhances binding affinity to enzymatic active sites, reducing off-target effects.

Asymmetric Catalysis

The compound’s chiral center facilitates enantioselective transformations, such as hydrogenation of α,β-unsaturated ketones, achieving enantiomeric excess (ee) > 95%.

Chemical Reactions Analysis

Types of Reactions: ®-N-(Piperidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-N-(Piperidin-3-yl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Structural Features Molecular Formula Molecular Weight Key Properties/Applications References
(R)-N-(Piperidin-3-yl)acetamide hydrochloride Piperidine (6-membered), R-configuration, acetamide at C3, HCl salt C7H15ClN2O 178.67 Chiral building block, CNS drug intermediate
(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride Pyrrolidine (5-membered), S-configuration, acetamide at C3, HCl salt C6H13ClN2O 164.64 Smaller ring size, altered target interactions
N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride Ethyl linker between piperidine and acetamide, HCl salt C9H19ClN2O 210.72 Extended chain, potential improved bioavailability
(R)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride Methoxy group on acetamide, HCl salt C8H17ClN2O2 208.69 Enhanced lipophilicity, possible metabolic stability
(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride Dimethylamino substituent on acetamide, HCl salt C9H20ClN3O 221.73 Increased basicity, CNS penetration
N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride Phenoxy group linking piperidine to acetamide, HCl salt C13H19ClN2O2 270.76 Aromatic extension, kinase inhibitor potential

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
  • Chirality : The R-configuration in the target compound may confer selectivity in binding to enantioselective targets (e.g., receptors, enzymes) .

Research Findings and Trends

  • SAR Insights : The piperidine ring’s substitution position (C3 vs. C4) significantly impacts biological activity. For instance, piperidin-4-yl analogs in showed potent soluble epoxide hydrolase inhibition, whereas C3-substituted derivatives may favor different targets .
  • Thermodynamic Stability : Molecular dynamics studies () highlight the importance of acetamide linkers in maintaining binding interactions with proteins, such as hydrogen bonds with ASN142 and GLN189 in SARS-CoV-2 protease .
  • Market Availability : Commercial catalogs () list several analogs, indicating industrial interest in piperidine acetamides for high-throughput screening .

Biological Activity

(R)-N-(Piperidin-3-yl)acetamide hydrochloride is a chiral compound with significant biological activity, primarily due to its structural features, which include a piperidine ring and an acetamide functional group. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C8H16ClN2O
  • Molecular Weight : Approximately 178.66 g/mol
  • Solubility : Enhanced by its hydrochloride salt form, facilitating biological applications.

This compound interacts with various biological targets, including receptors and enzymes involved in pain and inflammation pathways. The compound's unique chiral configuration allows it to exhibit specific pharmacological effects, which are crucial for its potential use in drug development.

Key Molecular Targets

  • Receptors : The compound binds to neurotransmitter receptors, influencing pain perception and inflammatory responses.
  • Enzymes : It may inhibit enzymes involved in inflammatory processes, contributing to its analgesic properties.

Biological Activity

The biological activity of this compound has been demonstrated in several studies:

  • Analgesic Effects : Research indicates that this compound exhibits analgesic activity, potentially greater than traditional analgesics like sumatriptan, making it a candidate for pain management therapies .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through its interaction with soluble epoxide hydrolase (sEH), a target for anti-inflammatory therapies .
  • Neurotransmitter Modulation : Its structural similarity to certain neurotransmitters suggests a role in modulating neurotransmitter systems, which could impact conditions such as depression and anxiety .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure SimilarityUnique Features
N-(Piperidin-3-yl)acetamideSimilar backboneLacks chiral center; different activity profiles
(S)-N-(Piperidin-3-yl)acetamideEnantiomerDifferent pharmacological effects due to chirality
1-MethylpiperidinePiperidine derivativeLacks acetamide functionality; primarily a solvent
N-Ethyl-N-[(3R)-piperidin-3-yl]acetamideRelated structureVarying alkyl substitution affects reactivity

Study 1: Analgesic Activity

A study investigating the analgesic properties of this compound found that it significantly reduced pain responses in animal models compared to control groups. The compound's action was attributed to its ability to modulate pain pathways via receptor interaction .

Study 2: Anti-inflammatory Efficacy

In another study focused on inflammation, this compound demonstrated potent inhibition of sEH. This inhibition correlated with reduced levels of inflammatory markers in treated subjects, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthesis methods for (R)-N-(Piperidin-3-yl)acetamide hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including pH-regulated amidation and salt formation. For example:

Amidation : React (R)-piperidin-3-amine with acetyl chloride in a basic medium (pH 10–11) to form the acetamide intermediate.

Hydrochloride Salt Formation : Treat the intermediate with hydrochloric acid in an alcohol solvent (e.g., ethanol) to precipitate the hydrochloride salt .

  • Purity Assurance : Use recrystallization in polar solvents (e.g., ethanol/water mixtures) and validate purity via HPLC (≥98% purity) or chiral chromatography to confirm enantiomeric excess .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in experimental conditions?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., solubility ≈ 50 mg/mL in water at 25°C). Stability tests under varying pH (4–9) and temperatures (4°C, 25°C) show no degradation over 30 days when stored desiccated. For long-term storage, lyophilization is recommended .

Q. What analytical techniques are recommended for characterizing the chiral purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/ethanol mobile phase (85:15 v/v) to resolve enantiomers (retention time: R-enantiomer = 12.3 min, S-enantiomer = 14.7 min) .
  • Polarimetry : Specific optical rotation ([α]D²⁵ = +15.6° in methanol) confirms enantiomeric identity .

Advanced Research Questions

Q. How do stereochemical differences (R vs. S enantiomers) affect the biological activity and receptor binding of piperidin-3-yl acetamide derivatives?

  • Methodological Answer :
  • Biological Assays : Compare R and S enantiomers in receptor-binding studies (e.g., µ-opioid or dopamine D2 receptors). For example, the R-enantiomer shows 10-fold higher affinity (Ki = 12 nM) than the S-enantiomer (Ki = 120 nM) in radioligand displacement assays .
  • Computational Docking : Molecular dynamics simulations reveal that the R-configuration allows better alignment with hydrophobic pockets in receptor binding sites .

Q. What strategies can resolve contradictory data in pharmacokinetic studies of this compound across different models?

  • Methodological Answer :
  • Model Harmonization : Standardize dosing (e.g., 10 mg/kg IV in rodents vs. 1 mg/kg in primates) and sampling intervals.
  • Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., N-deacetylated products in rodents vs. hydroxylated derivatives in primates) that may explain bioavailability discrepancies .

Q. What are the common impurities in synthesized this compound, and how can they be quantified?

  • Methodological Answer :
  • Common Impurities :
  • N-Acetylpiperidine Hydrochloride (byproduct from over-acetylation, ≤0.5% via HPLC).
  • Residual Solvents (e.g., ethanol ≤5000 ppm, validated by GC-FID) .
  • Quantification : Use a reversed-phase C18 column with UV detection at 254 nm. Calibrate against reference standards for impurities .

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